trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate
Overview
Description
trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C10H14FNO3S and a molecular weight of 247.29 g/mol . It is a white to yellow solid that is typically stored at temperatures between 2-8°C . This compound is known for its unique structural features, including a fluorine atom attached to a cyclopropane ring and an amine group, which are further bonded to a 4-methylbenzenesulfonate group .
Preparation Methods
The synthesis of trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate involves several steps. One common method includes the reaction of cyclopropanamine with fluorinating agents under controlled conditions to introduce the fluorine atom . The resulting fluorocyclopropanamine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to form the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted cyclopropanamine derivatives .
Scientific Research Applications
trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The fluorine atom in the cyclopropane ring can enhance the compound’s binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of these targets . The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate include other fluorinated cyclopropanamine derivatives and sulfonate esters . These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
(1R,2R)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C3H6FN/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-3(2)5/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2/t;2-,3-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWZMHVPMZXIRU-GEHKUQKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H]([C@@H]1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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